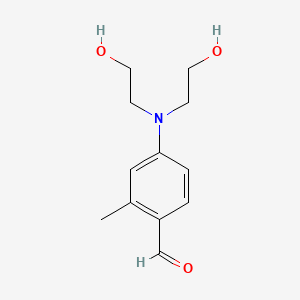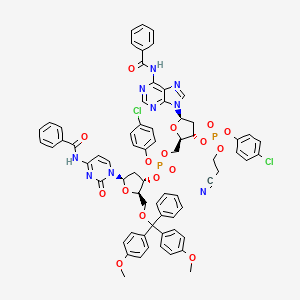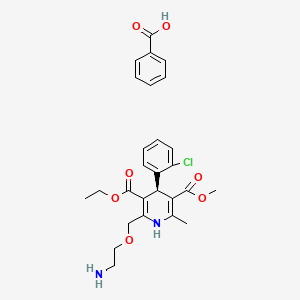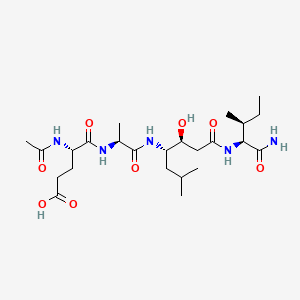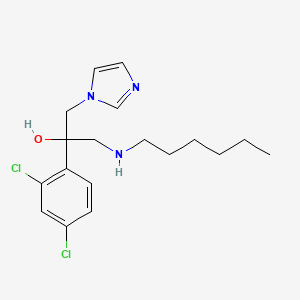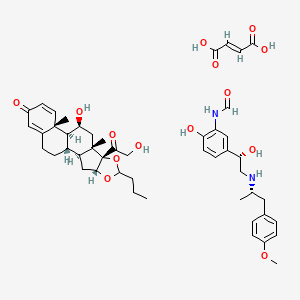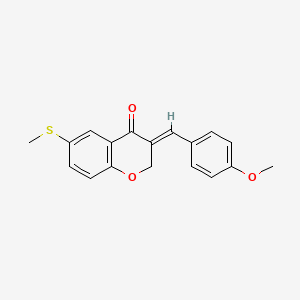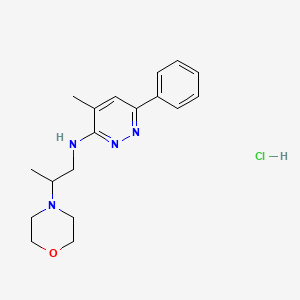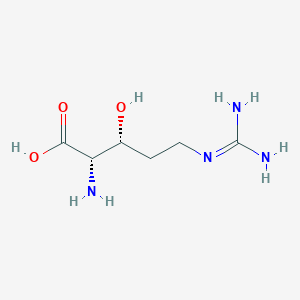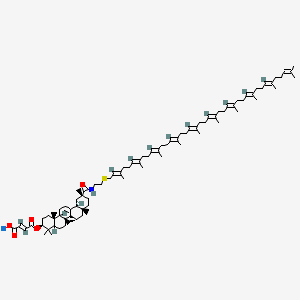
Olean-12-en-29-amide, 3-((2-carboxy-1-oxo-2-propenyl)oxy)-N-(2-((3,7,11,15,19,23,27,31,35,39-decamethyl-2,6,10,14,18,22,26,30,34,38-tetracontadecaenyl)thio)ethyl)-, monosodium salt, hydrate, (3-beta(Z),20-beta)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Olean-12-en-29-amide, 3-((2-carboxy-1-oxo-2-propenyl)oxy)-N-(2-((3,7,11,15,19,23,27,31,35,39-decamethyl-2,6,10,14,18,22,26,30,34,38-tetracontadecaenyl)thio)ethyl)-, monosodium salt, hydrate, (3-beta(Z),20-beta)- is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its intricate molecular structure, which includes multiple functional groups and a long hydrocarbon chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, including the formation of the amide bond, esterification, and the introduction of the thioether linkage. The reaction conditions may vary depending on the specific synthetic route chosen, but common reagents include carboxylic acids, amines, and thiols. The reactions are often carried out under controlled temperatures and pH conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would likely include purification steps such as crystallization, distillation, and chromatography to achieve high purity and yield.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups to their corresponding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the main hydrocarbon chain.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve specific solvents, temperatures, and catalysts to facilitate the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
Oleanolic Acid: A naturally occurring triterpenoid with similar structural features.
Ursolic Acid: Another triterpenoid with comparable biological activities.
Betulinic Acid: Known for its anticancer properties and structural similarity.
Uniqueness
This compound’s uniqueness lies in its specific functional groups and long hydrocarbon chain, which may confer distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
118642-25-4 |
|---|---|
Molecular Formula |
C86H134NNaO5S |
Molecular Weight |
1317.0 g/mol |
IUPAC Name |
sodium;(E)-4-[[(3S,6aR,6bS,8aS,11R,12aS,14bR)-11-[2-[(2E,6E,10E,14E,18E,22E,26E,30E,34E)-3,7,11,15,19,23,27,31,35,39-decamethyltetraconta-2,6,10,14,18,22,26,30,34,38-decaenyl]sulfanylethylcarbamoyl]-4,4,6a,6b,8a,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4-oxobut-2-enoate |
InChI |
InChI=1S/C86H135NO5S.Na/c1-63(2)28-19-29-64(3)30-20-31-65(4)32-21-33-66(5)34-22-35-67(6)36-23-37-68(7)38-24-39-69(8)40-25-41-70(9)42-26-43-71(10)44-27-45-72(11)52-60-93-61-59-87-80(91)83(15)56-55-82(14)57-58-85(17)73(74(82)62-83)46-47-76-84(16)53-51-77(92-79(90)49-48-78(88)89)81(12,13)75(84)50-54-86(76,85)18;/h28,30,32,34,36,38,40,42,44,46,48-49,52,74-77H,19-27,29,31,33,35,37,39,41,43,45,47,50-51,53-62H2,1-18H3,(H,87,91)(H,88,89);/q;+1/p-1/b49-48+,64-30+,65-32+,66-34+,67-36+,68-38+,69-40+,70-42+,71-44+,72-52+;/t74-,75?,76?,77+,82-,83-,84+,85-,86-;/m1./s1 |
InChI Key |
BVBFSZHQOJZGBG-DQFFLISJSA-M |
Isomeric SMILES |
CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CSCCNC(=O)[C@@]1(CC[C@@]2(CC[C@@]3(C(=CCC4[C@]3(CCC5[C@@]4(CC[C@@H](C5(C)C)OC(=O)/C=C/C(=O)[O-])C)C)[C@H]2C1)C)C)C)/C)/C)/C)/C)/C)/C)/C)/C)/C)C.[Na+] |
Canonical SMILES |
CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCSCCNC(=O)C1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)OC(=O)C=CC(=O)[O-])C)C)C2C1)C)C)C)C)C)C)C)C)C)C)C)C)C.[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


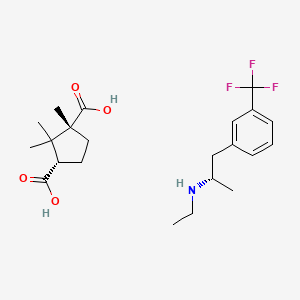
![N-methyl-4-phenyldiazenyl-N-[(E)-(1,3,3-trimethylindol-1-ium-2-yl)methylideneamino]aniline;sulfate](/img/structure/B12759124.png)

